tert-Butyl benzoate

Description

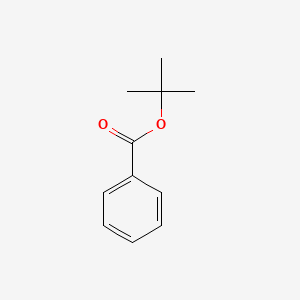

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDRKKWPKKEMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228111 | |

| Record name | 1,1-Dimethylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-65-2 | |

| Record name | tert-Butyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWY8SFF36W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Benzoate from Benzoic Acid and tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing tert-butyl benzoate (B1203000) from benzoic acid and tert-butanol (B103910). It is designed to offer researchers, scientists, and drug development professionals a detailed resource encompassing reaction mechanisms, comparative quantitative data, and explicit experimental protocols. The information presented is curated to facilitate informed decisions in synthetic strategy and process optimization.

Introduction

Tert-butyl benzoate is a valuable ester linkage found in various organic compounds and is often utilized as a bulky protecting group for carboxylic acids in multi-step syntheses. Its steric hindrance provides stability against nucleophilic attack and basic hydrolysis, while it can be readily cleaved under acidic conditions. The synthesis of this tertiary ester, however, presents unique challenges compared to the esterification of primary or secondary alcohols. This guide explores the predominant methods for its preparation, including direct acid-catalyzed esterification (Fischer Esterification), the use of coupling agents (Steglich Esterification), and conversion via an acid chloride intermediate.

Reaction Mechanisms

The synthesis of this compound from benzoic acid and tert-butanol can proceed through several mechanistic pathways, largely dependent on the chosen synthetic route.

Fischer Esterification: An SN1-like Mechanism

The direct acid-catalyzed esterification of a carboxylic acid with a tertiary alcohol, such as tert-butanol, does not follow the typical acyl substitution pathway of the Fischer esterification. Due to the steric hindrance of the tertiary alcohol and the stability of the corresponding carbocation, the reaction proceeds through an SN1-like mechanism.

In this pathway, the acid catalyst protonates the hydroxyl group of tert-butanol, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. Subsequently, the carboxylic acid acts as a nucleophile, attacking the carbocation. The final step involves deprotonation of the carbonyl oxygen to yield the this compound and regenerate the acid catalyst.

Steglich Esterification

The Steglich esterification provides a milder alternative to the often harsh conditions of Fischer esterification, which can be particularly advantageous for sensitive substrates.[1] This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the intermediate to form an even more reactive N-acylpyridinium species. This activated intermediate is then readily attacked by the alcohol (tert-butanol) to form the ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct.

Comparative Data of Synthetic Methods

The selection of a synthetic method for this compound often involves a trade-off between reaction conditions, yield, and the ease of purification. The following tables summarize quantitative data from various reported procedures.

Fischer Esterification

| Catalyst | Benzoic Acid (equiv.) | tert-Butanol (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | 1 | Excess | None | 25-30 | 24 | ~60 |

| p-TsOH | 1 | 3 | Dichloromethane | Reflux | 12 | ~75 |

| Montmorillonite K-10 | 1 | 1 | None | Reflux | 5 | High (unspecified)[2] |

Steglich Esterification

| Coupling Agent | Catalyst | Benzoic Acid (equiv.) | tert-Butanol (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DCC | DMAP | 1 | 1.5 | Dichloromethane | 0 to RT | 4 | 92 |

| EDC | DMAP | 1 | 1.2 | Dichloromethane | RT | 6 | 88 |

Synthesis via Benzoyl Chloride

| Base | Benzoic Acid Derivative | tert-Butanol Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine (B92270) | Benzoyl Chloride | tert-Butanol | Toluene | 0 to RT | 2 | ~85 |

| Potassium tert-butoxide | Benzoyl Chloride | Potassium tert-butoxide | THF | RT | 3 | High (unspecified) |

Transesterification

| Base | Starting Ester | tert-Butoxide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium tert-butoxide | Methyl Benzoate | Potassium tert-butoxide | Diethyl Ether | RT | 4 | 98[3] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Fischer Esterification using Sulfuric Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and an excess of tert-butanol (5.0 eq), which also serves as the solvent.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.

Protocol 2: Steglich Esterification using DCC and DMAP[4]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane.[4] Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.[4]

-

Coupling Agent Addition: Cool the flask to 0 °C in an ice bath.[4] Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4] A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with dichloromethane.[4] Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.[4]

Protocol 3: Synthesis via Benzoyl Chloride

-

Acid Chloride Formation: Convert benzoic acid to benzoyl chloride by reacting it with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF. Purify the benzoyl chloride by distillation.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.2 eq) in anhydrous toluene. Add pyridine (1.2 eq) and cool the mixture to 0 °C.

-

Addition of Benzoyl Chloride: Slowly add the freshly distilled benzoyl chloride (1.0 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation.

Protocol 4: Transesterification from Methyl Benzoate[3]

-

Reaction Setup: To a stirred suspension of potassium tert-butoxide (2.5 equiv.) in diethyl ether (5 mL per mmol of ester), add methyl benzoate (1.0 equiv.).[3]

-

Reaction: Stir the mixture at room temperature for 4 hours.[3]

-

Work-up: Quench the reaction with a 5% HCl solution and extract with diethyl ether (2 x 10 mL).[3]

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel to give the corresponding tert-butyl ester.[3]

Conclusion

The synthesis of this compound from benzoic acid and tert-butanol can be accomplished through several effective methods, each with its own set of advantages and limitations. The direct Fischer esterification, while seemingly straightforward, proceeds via an SN1-like mechanism and often requires forcing conditions or results in moderate yields. The Steglich esterification offers a mild and high-yielding alternative, particularly suitable for sensitive substrates, though it requires the use of coupling agents and generates a stoichiometric amount of urea (B33335) byproduct. Synthesis via the acid chloride is a reliable, high-yielding method but involves an additional synthetic step. Finally, transesterification from a simpler ester like methyl benzoate can be a highly efficient method under basic conditions.

The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, the availability and cost of reagents, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic objectives.

Experimental Workflow Visualization

References

Physical and chemical properties of tert-butyl benzoate

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Benzoate (B1203000)

Abstract

Tert-butyl benzoate is an organic compound classified as a benzoate ester. Formed from the formal condensation of benzoic acid and tert-butanol (B103910), it is a colorless to pale yellow liquid with a characteristic fruity odor at room temperature.[1] Its bulky tert-butyl group imparts significant steric hindrance, which influences its stability and reactivity compared to other alkyl benzoates.[2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science.

Compound Identification and Structure

-

IUPAC Name: this compound[3]

-

Synonyms: Benzoic acid, 1,1-dimethylethyl ester; Benzoic acid, tert-butyl ester; Trimethylcarbinol benzoate[1][3][4]

-

Chemical Structure:

Physical Properties

This compound is a non-polar organic compound, which dictates its solubility and other physical characteristics.[1] It is generally stable under normal storage conditions.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid with a pleasant, fruity odor. | [1] |

| Boiling Point | 54 °C at 1 mmHg75 °C at 3 Torr | [5][4] |

| Density | 0.9928 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.49 (n20/D) | [5] |

| Solubility | Limited solubility in water.[1] Soluble in organic solvents like ethanol, ether, and acetone.[1][6] | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) and multiplets in the aromatic region corresponding to the protons on the benzene (B151609) ring. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and distinct signals for the aromatic carbons. |

| Infrared (IR) | The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically around 1715 cm⁻¹. It also shows C-O stretching bands and absorptions characteristic of the benzene ring. |

| Mass Spec. (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group. |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by its ester functional group and the sterically hindering tert-butyl group.

-

Stability: The compound is stable under standard conditions but can be reactive under specific catalytic or environmental conditions.[1]

-

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and tert-butanol.[1] The bulky tert-butyl group influences the reaction mechanism. Unlike many other esters, esters of tert-butyl alcohol often hydrolyze via an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) due to the stability of the resulting tert-butyl carbocation.[7]

-

Synthetic Intermediate: It serves as a key intermediate in various organic syntheses. A notable application is in the production of avobenzone, a common UVA filter in sunscreens, through a Claisen condensation reaction with 4-methoxyacetophenone.[2]

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Fischer Esterification.

Acid-Catalyzed Hydrolysis Workflow

Caption: Key steps in the AAL1 acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Fischer Esterification This protocol is based on the general principle of reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of tert-butanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: From Benzoyl Chloride This method provides an alternative route that avoids the equilibrium limitations of Fischer esterification.

-

Reaction Setup: Dissolve tert-butanol in a suitable aprotic solvent (e.g., dichloromethane) in a flask placed in an ice bath. Add a base such as pyridine (B92270) or triethylamine.

-

Acylation: Add benzoyl chloride dropwise to the cooled, stirring solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic phase, remove the solvent in vacuo, and purify the resulting ester by vacuum distillation.

Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy: [8]

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).[8]

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[8]

Sample Preparation for IR Spectroscopy: [8]

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[8]

-

Acquire a background spectrum first, then run the sample spectrum.[8]

Safety and Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or with local exhaust ventilation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and lab coats.[10]

-

Fire Hazards: this compound is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol foam in case of a fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][10]

References

- 1. CAS 774-65-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 774-65-2 [smolecule.com]

- 3. This compound | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 774-65-2 | TCI AMERICA [tcichemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

tert-Butyl benzoate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl benzoate (B1203000), a versatile organic compound with significant applications in organic synthesis and as a key building block in various chemical industries. This document outlines its fundamental chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications, particularly its role as a protecting group in the synthesis of complex molecules relevant to drug development.

Core Chemical Identifiers and Properties

tert-Butyl benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with tert-butanol.[1] Its bulky tert-butyl group confers specific reactivity and stability, making it a valuable tool in organic chemistry.

| Property | Value | Source |

| CAS Number | 774-65-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pleasant, fruity | [2] |

| Boiling Point | 75 °C at 3 Torr | |

| Density | 0.9928 g/cm³ at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.[2][3] |

Applications in Research and Drug Development

The primary role of this compound and the related tert-butyl ester functionality in the context of research and drug development is as a protecting group for carboxylic acids . The tert-butyl group can be selectively installed to mask the reactivity of a carboxylic acid while other chemical transformations are carried out on the molecule. Its stability under various conditions and subsequent clean removal under acidic conditions make it a valuable tool in multi-step organic synthesis.

Furthermore, this compound serves as a key intermediate in the synthesis of other important chemical entities. For instance, it is a precursor in the production of certain UV absorbers. It is also utilized as a solvent in various chemical reactions due to its non-polar nature and moderate boiling point.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of benzoic acid with tert-butanol. The following protocol is a representative example:

Materials:

-

tert-Butanol (0.74 g)

-

Benzoic acid (1.22 g)

-

2,2'-Dibenzothiazolyl disulfide (3.32 g)

-

Triphenylphosphine (B44618) (2.62 g)

-

Methylene (B1212753) chloride (70 ml)

Procedure:

-

In a reaction vessel, combine tert-butanol, benzoic acid, 2,2'-dibenzothiazolyl disulfide, and 50 ml of methylene chloride.

-

While stirring the mixture at room temperature, add a solution of triphenylphosphine in 20 ml of methylene chloride dropwise.

-

Continue stirring the reaction mixture at room temperature for an additional 5 hours after the addition is complete.

-

The reaction mixture is then subjected to a standard work-up procedure to isolate the product.

-

The final product, this compound, can be purified by distillation, with a boiling point of 75°C at 3 mmHg.[4]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the esterification of benzoic acid and tert-butanol.

Caption: A schematic overview of the synthesis of this compound.

While this compound itself is not directly implicated in specific biological signaling pathways, its role as a synthetic intermediate and protecting group is crucial for the construction of complex, biologically active molecules. The methodologies and data presented in this guide are intended to support researchers and professionals in the effective application of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Solubility of Tert-Butyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl benzoate (B1203000) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for miscibility determination, and the physicochemical principles governing the solubility of this compound.

Introduction to Tert-Butyl Benzoate

This compound is an ester of benzoic acid and tert-butanol. It is a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1] Its molecular structure, featuring a non-polar benzene (B151609) ring and a bulky tert-butyl group, alongside a polar ester functional group, dictates its solubility behavior. This structure results in a relatively non-polar character, making it readily soluble in a wide range of organic solvents while having limited solubility in water.[1]

Qualitative Solubility of this compound

Based on general solubility principles ("like dissolves like") and information available for structurally similar compounds such as butyl benzoate, the expected miscibility of this compound in common organic solvents is summarized below. It is important to note that these are qualitative assessments, and experimental verification is recommended for specific applications. Butyl benzoate is reported to have good solubility in ethanol, ether, and acetone (B3395972) and is miscible with oils and hydrocarbons.

| Solvent Class | Representative Solvents | Expected Miscibility with this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of the alcohol can interact with the ester group of this compound, while the alkyl chains are compatible. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively non-polar and can effectively solvate the non-polar parts of the this compound molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of the ketone carbonyl group is compatible with the ester group, and the alkyl groups are compatible. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Miscible | The non-polar aromatic rings of these solvents are highly compatible with the benzene ring of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | As non-polar solvents, they are expected to be miscible with the largely non-polar this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are well-suited to dissolve esters like this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible | While highly polar, these solvents are often capable of dissolving a wide range of organic compounds. |

| Water | Immiscible/Slightly Soluble | The large non-polar structure of this compound prevents significant interaction with the highly polar water molecules.[1] |

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a general experimental protocol for the visual determination of miscibility of a liquid solute, such as this compound, in various organic solvents at ambient temperature and pressure.

3.1. Materials and Equipment

-

This compound (solute)

-

A selection of organic solvents (e.g., ethanol, hexane, toluene, acetone, diethyl ether)

-

Small, clear glass vials or test tubes with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer or shaker

-

Safety goggles, lab coat, and appropriate gloves

3.2. Experimental Procedure

-

Preparation: Ensure all glassware is clean and dry. Label each vial or test tube with the name of the solvent to be tested.

-

Solvent Addition: Into each labeled vial, add a specific volume (e.g., 2 mL) of the respective organic solvent.

-

Solute Addition: To each vial containing the solvent, add a specific volume (e.g., 2 mL) of this compound. This creates a 1:1 volume ratio mixture.

-

Mixing: Securely cap the vials and mix the contents thoroughly for a set period (e.g., 1-2 minutes) using a vortex mixer or by vigorous shaking.

-

Observation: Allow the vials to stand undisturbed for a short period (e.g., 5-10 minutes) and observe the contents against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers will be visible, separated by a clear interface. The mixture may appear cloudy or form an emulsion immediately after shaking, which will then separate upon standing.

-

Partially Miscible: The mixture may initially appear as a single phase but will become cloudy or separate into two phases upon standing. Alternatively, adding a smaller or larger amount of the solute may result in a single phase, indicating miscibility only within a certain concentration range.

-

-

Documentation: Record the observations for each solvent, noting whether the this compound was miscible, immiscible, or partially miscible.

3.3. Safety Precautions

-

All work should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of liquid-liquid miscibility as described in the experimental protocol.

Conclusion

References

Spectroscopic data (NMR, IR) for tert-butyl benzoate

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl Benzoate (B1203000)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butyl benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.01 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.53 | Multiplet | 1H | Aromatic (para-proton) |

| ~7.42 | Multiplet | 2H | Aromatic (meta-protons) |

| 1.59 | Singlet | 9H | tert-butyl |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | Carbonyl (C=O) |

| 132.5 | Aromatic (para-carbon) |

| 131.6 | Aromatic (ipso-carbon) |

| 129.4 | Aromatic (ortho-carbons) |

| 128.2 | Aromatic (meta-carbons) |

| 80.7 | Quaternary Carbon (tert-butyl) |

| 28.2 | Methyl Carbons (tert-butyl) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H Stretch |

| ~2980-2930 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O (Ester) Stretch |

| ~1600, ~1450 | Medium-Weak | C=C Aromatic Ring Stretch |

| ~1270 | Strong | C-O (Ester) Stretch |

| ~1120 | Strong | O-C (tert-butyl) Stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.[2]

-

Instrument Setup: The NMR tube is placed in the spectrometer.[3] The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3]

-

Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like this compound, the ATR-FTIR method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7][8]

-

Sample Preparation (Transmission): Alternatively, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9]

-

Instrument Setup: The appropriate spectral range is selected, typically from 4000 to 400 cm⁻¹.[6] A background spectrum of the empty ATR crystal or clean salt plates is collected.[7]

-

Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.[6] Multiple scans are averaged to enhance the signal quality.[6]

-

Spectral Interpretation: The acquired spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[6]

Visualization

The following diagram illustrates the structure of this compound and the correlation of its atoms with the key spectroscopic signals.

Caption: Molecular structure of this compound with key NMR and IR correlations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

Core Mechanism: A Deviation from Traditional Fischer Esterification

An In-depth Technical Guide to the Mechanism of tert-Butyl Benzoate (B1203000) Formation via Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles and practical methodologies underlying the formation of tert-butyl benzoate through the esterification of benzoic acid. Given the tertiary nature of the alcohol, this reaction follows a distinct mechanistic pathway compared to the classic Fischer esterification observed with primary and secondary alcohols.

The esterification of benzoic acid with tert-butanol (B103910) is not a typical Fischer esterification. Due to the significant steric hindrance of the bulky tert-butyl group and the high stability of the corresponding carbocation, the reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is in contrast to the bimolecular acyl substitution (AAC2) mechanism typical for less hindered alcohols.

The SN1 pathway can be dissected into three primary stages:

-

Formation of a Stable Carbocation: The reaction is initiated by the protonation of tert-butanol by a strong acid catalyst (e.g., sulfuric acid). This protonated alcohol then loses a molecule of water to form a relatively stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step of the reaction.

-

Nucleophilic Attack: The benzoic acid molecule, with its electron-rich carbonyl oxygen, acts as a nucleophile. It attacks the electrophilic tert-butyl carbocation.

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base in the reaction mixture (such as water or another molecule of tert-butanol), to yield the final product, this compound, and regenerate the acid catalyst.

An alternative to the direct use of tert-butanol involves the use of isobutene gas bubbled through an acidic solution of the benzoic acid.[1] The isobutene is protonated to form the same tert-butyl carbocation, which is then intercepted by the carboxylic acid.

Signaling Pathway Diagram

Caption: SN1 mechanism for this compound formation.

Quantitative Data

Direct and extensive quantitative studies on the acid-catalyzed esterification of benzoic acid with tert-butanol are not widely reported in the literature, likely due to challenges such as competing elimination reactions (formation of isobutylene). However, data from analogous reactions provide valuable insights into expected yields and conditions.

Table 1: Yields from Esterification of Sterically Hindered Acids and Alcohols

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-tert-Butylbenzoic Acid | Methanol | Titanium Sulfate (B86663) | Reflux | 5 - 8 | 75 - 85 | [2] |

| Acetic Acid | tert-Butanol | Silicotungstic acid on bentonite | 110 | 2 | 87.2 | [3] |

| Benzoic Acid | n-Butanol | Silica Sulfuric Acid | Reflux | 3.5 | 98.6 | [4] |

| Benzoic Acid | tert-Butanol | Acidic Ionic Liquid | 110 | 8 | No Product |[5] |

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with n-Butanol Note: This data is for a related primary alcohol and serves as a baseline for understanding the kinetics of benzoate ester formation.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | Catalyst: p-toluenesulfonic acid | [6] |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | Catalyst: p-toluenesulfonic acid | [6] |

| Thermal Effect (ΔH) | 622 J·mol⁻¹ | Temperature: 365.2–389.4 K |[6] |

Experimental Protocols

While a definitive, optimized protocol for the direct acid-catalyzed reaction is scarce, a representative procedure can be constructed based on established methods for SN1 reactions and the synthesis of similar tert-butyl esters. An alternative non-acid-catalyzed method is also presented.

Protocol 1: Acid-Catalyzed Esterification (Representative Method)

This protocol is based on the principles of SN1 esterification of tertiary alcohols.

Materials:

-

Benzoic Acid

-

tert-Butanol (in excess, e.g., 3-5 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoic acid in an excess of tert-butanol.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid; vent frequently to release CO₂), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent and excess tert-butanol using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Experimental Workflow Diagram

Caption: Workflow for acid-catalyzed this compound synthesis.

Protocol 2: Alternative Synthesis via Phosphine Reagent

This method avoids strong acids and the direct formation of the carbocation in the same manner.

Materials:

-

Benzoic Acid (1.22 g)

-

tert-Butanol (0.74 g)

-

2,2'-Dibenzothiazolyl disulfide (3.32 g)

-

Triphenylphosphine (B44618) (2.62 g)

-

Methylene (B1212753) chloride (70 ml)

Procedure:

-

Reaction Setup: To a stirred mixture of benzoic acid, tert-butanol, and 2,2'-dibenzothiazolyl disulfide in 50 ml of methylene chloride, add a solution of triphenylphosphine in 20 ml of methylene chloride dropwise at room temperature.[7]

-

Reaction: Stir the mixture at room temperature for an additional 5 hours after the addition is complete.[7]

-

Purification: The product, this compound, can be isolated from the reaction mixture, with a reported boiling point of 75°C at 3 mmHg.[7]

Conclusion

The formation of this compound from benzoic acid and tert-butanol is a classic example of an SN1-mediated esterification. The stability of the intermediate tert-butyl carbocation dictates this mechanistic preference over the traditional AAC2 pathway. While this reaction can be challenging to optimize due to potential side reactions like elimination, careful control of conditions using a strong acid catalyst allows for the successful synthesis of the sterically hindered ester. The quantitative data from related systems suggest that high yields are achievable, although reaction conditions must be tailored to the specific substrate combination. For syntheses where strong acid is undesirable, alternative methods utilizing activating agents like triphenylphosphine offer a viable route.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of tert-Butyl Benzoate

Introduction

tert-Butyl benzoate (B1203000) (C₁₁H₁₄O₂) is an organic ester recognized for its applications in chemical synthesis and as a component in various industrial formulations. A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling, storage, and application, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal decomposition of tert-butyl benzoate, addressing its decomposition pathway, products, and the underlying mechanisms. It is important to distinguish this compound from the more commonly studied but chemically distinct tert-butyl peroxybenzoate, which contains a thermally labile peroxide group.

Thermal Stability Profile

Detailed quantitative data from modern thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. TGA would provide precise information on the onset of decomposition and the percentage of weight loss at various temperatures, while DSC would quantify the endothermic or exothermic nature of the decomposition process. In the absence of specific studies, the thermal stability must be inferred from older pyrolysis studies.

Thermal Decomposition Pathway and Products

The primary mode of thermal decomposition for this compound, particularly in the gas phase, is a unimolecular elimination reaction. This process involves the cleavage of the ester to yield benzoic acid and isobutylene (B52900).

The overall decomposition reaction is as follows:

C₆H₅COOC(CH₃)₃ (this compound) → C₆H₅COOH (Benzoic Acid) + CH₂=C(CH₃)₂ (Isobutylene)

This reaction is analogous to the pyrolysis of other tert-butyl esters, which are known to undergo elimination to form an alkene and a carboxylic acid.

Decomposition Mechanism

The thermal decomposition of this compound is understood to proceed through a cyclic transition state, a mechanism known as an ester pyrolysis or a type of pericyclic reaction. However, studies have indicated that the reaction is not a simple, homogeneous gas-phase process. The decomposition is susceptible to surface-catalyzed reactions, which can make the kinetics and mechanism more complex and dependent on the conditions and the surface of the reaction vessel. This heterogeneous nature complicates the study of its intrinsic unimolecular decomposition kinetics.

Below is a diagram illustrating the proposed logical pathway for the thermal decomposition of this compound.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized methodologies for key experiments used to determine the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range over which the compound decomposes and the extent of mass loss.

-

Methodology:

-

A small, precise amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

-

The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study oxidative decomposition.

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is determined from this curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is endothermic or exothermic and quantifying the enthalpy of decomposition.

-

Methodology:

-

A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed reference pan is also prepared.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature. Peaks in the curve indicate thermal events (e.g., melting, decomposition), and the area under a peak corresponds to the enthalpy change of that event.

-

The thermal decomposition of this compound primarily yields benzoic acid and isobutylene through a pathway that is influenced by both homogeneous and heterogeneous factors. The reaction mechanism is believed to involve a cyclic transition state, characteristic of ester pyrolysis. A significant gap exists in the literature regarding modern, quantitative thermal analysis data (TGA/DSC) for this compound. Researchers and professionals in drug development should exercise caution when extrapolating thermal stability data and consider the potential for surface-catalyzed decomposition, especially in high-temperature applications. Further studies employing standardized thermal analysis techniques are necessary to fully characterize the thermal stability and decomposition kinetics of this compound.

The Strategic Application of Tert-Butyl Benzoate in Modern Organic Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of successful synthetic campaigns. Among the arsenal (B13267) of protecting groups for carboxylic acids, the tert-butyl ester, often employed in the form of tert-butyl benzoate (B1203000) for benzoic acid derivatives, offers a unique combination of stability and selective cleavage, rendering it an invaluable tool in complex molecular construction.

This technical guide provides an in-depth exploration of the uses of tert-butyl benzoate and other tert-butyl esters in organic synthesis, with a focus on their application as protecting groups. It details common experimental protocols, presents quantitative data for key transformations, and illustrates the logical workflows where this protecting group is pivotal.

Core Application: Carboxylic Acid Protection

The primary role of the tert-butyl group in the form of an ester, such as this compound, is the temporary protection of a carboxylic acid moiety. The bulky nature of the tert-butyl group provides significant steric hindrance, which imparts considerable stability to the ester across a wide range of reaction conditions.[1]

Key Advantages of Tert-Butyl Ester Protection:

-

Stability: Tert-butyl esters are robust and resistant to a variety of nucleophilic and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.[2]

-

Selective Cleavage: Deprotection is typically achieved under acidic conditions, which cleaves the ester via a stable tert-butyl cation intermediate. This allows for orthogonal protection strategies in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups).[3]

Synthesis of this compound and Other Tert-Butyl Esters (Protection)

The formation of a tert-butyl ester from a carboxylic acid can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Table 1: Selected Methods for the Synthesis of Tert-Butyl Esters

| Method | Reagents and Conditions | Typical Yield (%) | Notes |

| Isobutylene (B52900) and Acid Catalysis | Isobutylene, cat. H₂SO₄ or trifluoromethanesulfonic acid, in an organic solvent (e.g., dioxane, dichloromethane) at low to ambient temperature.[4] | >90 | A common and efficient method, particularly for large-scale synthesis. Requires handling of isobutylene gas or liquid. |

| Di-tert-butyl Dicarbonate (Boc₂O) | Boc₂O, cat. 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent (e.g., THF, dichloromethane) at room temperature.[4] | 85-95 | A convenient method that avoids the use of isobutylene and strong acids. The reaction proceeds with the evolution of CO₂ gas. |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalysis | cat. Tf₂NH, in tert-butyl acetate (B1210297) at room temperature.[2][5] | High | A modern and powerful method that can be applied to a wide range of carboxylic acids, including free amino acids. |

-

Dissolve benzoic acid (1.0 equiv) in dioxane or a mixture of tert-butyl acetate and dichloromethane (B109758) in a sealed reaction vessel.

-

Cool the solution in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

-

Bubble isobutylene gas through the solution or add liquid isobutylene.

-

Seal the reaction vessel and allow it to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[4]

Diagram 1: General workflow for the acid-catalyzed protection of a carboxylic acid as a tert-butyl ester.

Cleavage of this compound and Other Tert-Butyl Esters (Deprotection)

The removal of the tert-butyl protecting group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Table 2: Selected Methods for the Deprotection of Tert-Butyl Esters

| Method | Reagents and Conditions | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | TFA in dichloromethane (DCM), typically in ratios from 1:1 to 1:4 (DCM:TFA), at room temperature.[4] | >95 | A very common and effective method. TFA is volatile and can be easily removed. |

| Hydrochloric Acid (HCl) | HCl in an organic solvent such as dioxane or ethyl acetate. | >95 | Another standard method. The concentration of HCl can be adjusted. |

| Zinc Bromide (ZnBr₂) | ZnBr₂ in dichloromethane (DCM). | Good to High | A milder Lewis acid condition that can offer chemoselectivity in the presence of other acid-labile groups.[6] |

| Phosphoric Acid | Aqueous phosphoric acid. | High | An environmentally benign and mild reagent for deprotection.[7] |

| Thermal Deprotection | Heating in a protic solvent (e.g., water, alcohols) in a continuous plug flow reactor at 120-240°C.[8] | Good to High | A reagent-free method suitable for certain substrates, particularly amino acid derivatives. |

-

Dissolve this compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the progress by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.

-

The resulting benzoic acid can be used directly or purified as needed.[4]

Diagram 2: General mechanism for the acid-catalyzed deprotection of a tert-butyl ester.

Application in Complex Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A prominent application of tert-butyl esters is in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. In this approach, the α-amino group of the growing peptide chain is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The side chains of reactive amino acids, such as aspartic acid and glutamic acid, are protected as tert-butyl esters. This orthogonal protection scheme allows for the selective removal of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the tert-butyl esters on the side chains remain intact. The tert-butyl protecting groups are then removed in the final step of the synthesis during the acidolytic cleavage of the peptide from the solid support, typically using a strong acid cocktail containing TFA.[4][9][10]

Diagram 3: Simplified workflow of one cycle in Fmoc/tBu solid-phase peptide synthesis.

Other Synthetic Applications

While its primary role is as a protecting group, this compound and related structures can participate in other synthetic transformations.

-

Friedel-Crafts Acylation: Tert-butyl phenyl ketone can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride (tert-butyl carbonyl chloride). This ketone can then be used as a building block in further syntheses.[2]

-

Reactions with Organometallic Reagents: this compound can react with organolithium reagents. For instance, the reaction with tert-butyllithium (B1211817) can be challenging due to the potential for self-condensation of the resulting organolithium intermediate. However, under carefully controlled conditions, these intermediates can be trapped with electrophiles.[10]

Conclusion

This compound, and tert-butyl esters in general, are indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability to a wide range of reaction conditions and their facile, selective cleavage under acidic conditions makes them ideal for the protection of carboxylic acids in complex, multi-step syntheses. The orthogonality of the tert-butyl ester protecting group, particularly demonstrated in its widespread use in solid-phase peptide synthesis, allows for the efficient and controlled construction of intricate molecular architectures. A thorough understanding of the methods for their introduction and removal, as detailed in this guide, is essential for researchers, scientists, and drug development professionals aiming to design and execute robust and successful synthetic strategies.

References

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Ethers [organic-chemistry.org]

- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. biosynth.com [biosynth.com]

The Synthesis of Tert-Butyl Benzoate: A Technical Guide to its Discovery and Chemical Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and historical context surrounding the synthesis of tert-butyl benzoate (B1203000). A versatile building block in organic chemistry, tert-butyl benzoate plays a significant role as a protecting group for carboxylic acids, particularly in the intricate landscape of drug development and complex molecule synthesis. Its steric bulk confers stability against many nucleophilic and basic conditions, while allowing for selective removal under acidic conditions. This document provides a detailed overview of its historical discovery and the primary methods for its synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams.

A Brief History: From the Dawn of Tertiary Alcohols to Modern Esterification

The story of this compound is intrinsically linked to the pioneering work of Russian chemist Aleksandr Butlerov . In the 1860s, Butlerov's groundbreaking research on the structure of organic compounds led to the first synthesis of tert-butyl alcohol. This discovery of a stable tertiary alcohol laid the fundamental groundwork for the eventual synthesis of its corresponding esters.

While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into the reactions of tertiary alcohols and their derivatives likely led to its creation. A notable early reference in the context of tert-butyl esters appears in a 1932 paper by James F. Norris , which delved into the reactivity of various organic compounds. Although the full text of this specific paper is not widely accessible, its citation in connection with this compound suggests significant early research in this area.

The development of robust and efficient methods for the synthesis of tert-butyl esters, including this compound, has been driven by their increasing importance in organic synthesis, particularly with the advent of complex, multi-step synthetic strategies in the mid-20th century.

Core Synthetic Methodologies

Three primary methods have emerged as the most common and practical routes for the synthesis of this compound. Each method offers distinct advantages and is suited to different laboratory settings and substrate requirements.

Esterification of Benzoic Acid with Isobutylene (B52900)

This acid-catalyzed electrophilic addition of a carboxylic acid to an alkene is a widely used method for preparing tert-butyl esters. The reaction proceeds via the formation of a stable tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst. This carbocation is then attacked by the nucleophilic oxygen of the benzoic acid.

Experimental Protocol:

A representative procedure for the acid-catalyzed esterification of a carboxylic acid with isobutylene is as follows:

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet tube, dissolve benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or diethyl ether.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.

-

Isobutylene Introduction: Cool the reaction mixture in an ice bath and slowly bubble isobutylene gas through the solution with vigorous stirring. Alternatively, condensed liquid isobutylene can be added cautiously.

-

Reaction Monitoring: Allow the reaction to proceed at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Quantitative Data for Esterification with Isobutylene:

| Parameter | Value | Reference |

| Yield | >99% | [1] |

| Reactants | o-(p-tolyl)benzoic acid, Isobutylene | [1] |

| Catalyst | Nonafluoro-n-butanesulfonic acid | [1] |

| Solvent | Chlorobenzene | [1] |

| Temperature | 0 °C | [1] |

| Reaction Time | 1 hour | [1] |

Note: The provided data is for a structurally similar substituted benzoic acid, demonstrating the high efficiency of this method.

Reaction of Benzoyl Chloride with Tert-Butanol (B103910)

This method involves the nucleophilic acyl substitution of benzoyl chloride with tert-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The steric hindrance of the tert-butanol can make this reaction slower than with primary or secondary alcohols.

Experimental Protocol:

A general procedure for the synthesis of a tert-butyl ester from an acid chloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. A base, such as pyridine (B92270) or triethylamine (B128534) (1.1 eq), is often added to the alcohol solution.

-

Acyl Chloride Addition: Cool the solution in an ice bath and slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers and wash successively with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data for Reaction of Benzoyl Chloride with Tert-Butanol:

| Parameter | Value | Reference |

| Yield | 98.3% | [2] |

| Reactants | Benzoyl chloride, tert-Butanol | [2] |

| Base | Sodium hydroxide | [2] |

| Solvent | None (neat) | [2] |

| Temperature | 10-20 °C | [2] |

| Reaction Time | 2.5 hours | [2] |

Note: This data is for the synthesis of tert-butyl peroxybenzoate, a closely related reaction, indicating the potential for high yields under similar conditions.

Pinner Reaction

First described by Adolf Pinner in 1877, the Pinner reaction provides a route to esters from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride. The reaction proceeds through an imidate salt intermediate, which is then hydrolyzed to the ester. While historically significant, the use of gaseous HCl can make this method less convenient than others.

Experimental Protocol (Inferred):

A plausible experimental procedure for the synthesis of this compound via the Pinner reaction, based on protocols for similar esters, is as follows:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (B105546) (1.0 eq) and tert-butanol (1.0-1.5 eq) in an anhydrous, non-polar solvent such as diethyl ether or dichloromethane.

-

HCl Gas Introduction: Cool the reaction mixture in an ice-salt bath and bubble anhydrous hydrogen chloride gas through the solution for several hours. The imidate hydrochloride salt will precipitate.

-

Isolation of Intermediate: Collect the precipitated imidate salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.

-

Hydrolysis: Suspend the imidate salt in a mixture of water and an organic solvent (e.g., diethyl ether) and stir vigorously at room temperature.

-

Work-up and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by vacuum distillation.

Quantitative Data for Pinner-type Reactions:

| Parameter | Value | Reference |

| Yield (Imidate Salt) | >90% | [3] |

| Yield (Orthoester) | 56-62% | [3] |

| Reactants | Benzonitrile, Methanol | [3] |

| Acid | Anhydrous HCl | [3] |

| Solvent | None (neat) | [3] |

| Temperature (Imidate) | 5 °C | [3] |

| Temperature (Orthoester) | 65 °C | [3] |

Note: This data is for the synthesis of trimethylorthobenzoate from benzonitrile and methanol, illustrating the yields achievable in a Pinner-type synthesis.

Applications in Drug Development and Organic Synthesis

The tert-butyl ester group, and by extension this compound, is a cornerstone of protecting group strategy in modern organic synthesis. Its utility is particularly pronounced in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

-

Protection of Carboxylic Acids: The primary application of this compound is as a protected form of benzoic acid. The tert-butyl group is robust towards a wide range of reaction conditions, including basic hydrolysis, reduction with hydrides, and organometallic reagents. This allows for chemical transformations on other parts of a molecule without affecting the carboxylic acid moiety.

-

Selective Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid. This orthogonality to other protecting groups is a key advantage in multi-step synthesis.

-

Precursor to other Benzoates: this compound can serve as a starting material for the synthesis of other benzoate esters through transesterification reactions.

Conclusion

The synthesis of this compound, rooted in the historical advancements of organic chemistry, continues to be a relevant and important transformation. The choice of synthetic method—be it the efficient esterification with isobutylene, the classic reaction of benzoyl chloride with tert-butanol, or the historically significant Pinner reaction—depends on the specific requirements of the synthesis, including scale, available reagents, and desired purity. A thorough understanding of these methods provides researchers and drug development professionals with the necessary tools to effectively utilize this valuable chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and Properties of Tert-butyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material properties of tert-butyl benzoate (B1203000) (CAS No. 774-65-2). The information is intended to support laboratory safety protocols and proper use in research and development, including drug development applications.

Chemical Identification and Physical Properties

Tert-butyl benzoate is a benzoate ester resulting from the formal condensation of benzoic acid and tert-butanol. It is a colorless to light yellow, clear liquid with a characteristic aromatic odor.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 774-65-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 247 °C | [5] |

| Flash Point | Combustible liquid | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment |

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and may cause skin irritation. It is essential to handle this chemical with appropriate safety measures to minimize risks.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

(Source:[4])

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin contact and ensure overall safety.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact and irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | To prevent skin irritation upon contact. |

| Respiratory Protection | Not generally required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation. |

| Hand Protection | Protective gloves. | To avoid direct skin contact. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

(Source:[3])

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep away from heat, sparks, and open flames.[1] No smoking.[4]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as oxidizing agents.[5]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Protocols and Logical Workflows

The following diagrams illustrate recommended workflows for the safe handling and use of this compound in a laboratory setting.

References